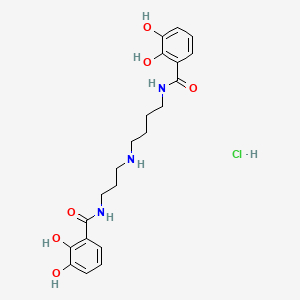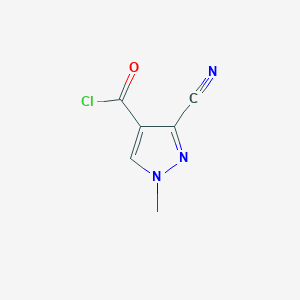
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid methyl ester core substituted with an amino group and a 4-chloro-phenylethynyl group, making it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-nitrobenzoic acid methyl ester.
Sonogashira Coupling: The 2-bromo-3-nitrobenzoic acid methyl ester undergoes a Sonogashira coupling reaction with 4-chloro-phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-(4-chloro-phenylethynyl)-3-nitrobenzoic acid methyl ester.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-chloro-phenylethynyl)-benzoic acid methyl ester
- 3-Amino-2-(4-fluoro-phenylethynyl)-benzoic acid methyl ester
- 3-Amino-2-(4-bromo-phenylethynyl)-benzoic acid methyl ester
Uniqueness
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester is unique due to the presence of the 4-chloro-phenylethynyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
283173-77-3 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
methyl 3-amino-2-[2-(4-chlorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H12ClNO2/c1-20-16(19)14-3-2-4-15(18)13(14)10-7-11-5-8-12(17)9-6-11/h2-6,8-9H,18H2,1H3 |
Clave InChI |
SYGOQAQLBWAQIH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)N)C#CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)

![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)


![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
